molecular formula C10H14ClNO B2988391 3-Phenoxycyclobutanamine hydrochloride, trans, trans CAS No. 1955474-54-0

3-Phenoxycyclobutanamine hydrochloride, trans, trans

Cat. No.: B2988391
CAS No.: 1955474-54-0
M. Wt: 199.68
InChI Key: YPQRSWFGPZVDPT-BHNXPWSHSA-N
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Description

3-Phenoxycyclobutanamine hydrochloride, trans, trans is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclobutanamine hydrochloride, trans, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxy-substituted cyclobutanone with ammonia or an amine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclobutanamine hydrochloride, trans, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycyclobutanone, while reduction can produce phenoxycyclobutanol.

Scientific Research Applications

3-Phenoxycyclobutanamine hydrochloride, trans, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutanamine hydrochloride, trans, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxycyclobutanone
  • 3-Phenoxycyclobutanol
  • 3-Phenoxycyclobutylamine

Uniqueness

3-Phenoxycyclobutanamine hydrochloride, trans, trans is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

3-phenoxycyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQRSWFGPZVDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-54-0
Record name (1R,3R)-3-phenoxycyclobutanamine hydrochloride
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